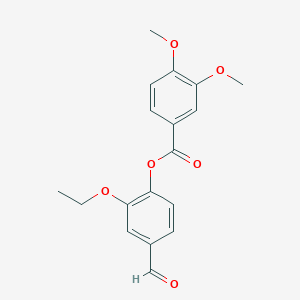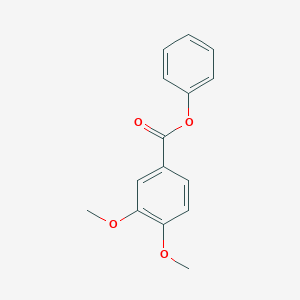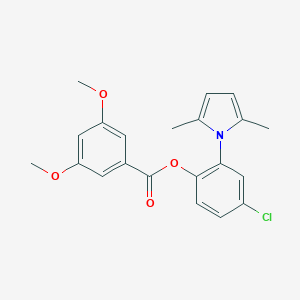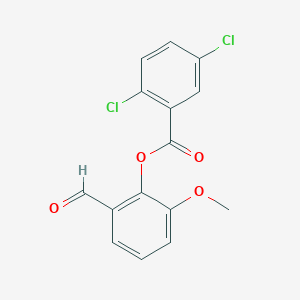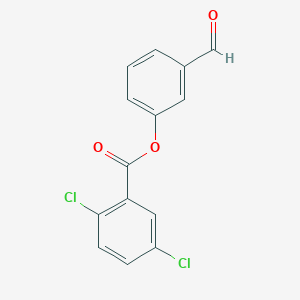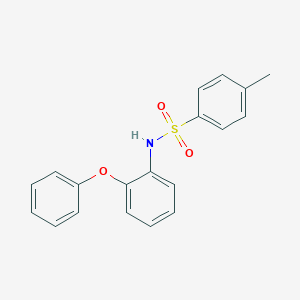
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities. MPB is a white crystalline powder that is soluble in organic solvents and has a melting point of 259-263°C.
作用機序
The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis, and the improvement of cognitive function. This compound has also been shown to have antioxidant properties and to reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of specific enzymes and pathways. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, including the investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of this compound and to evaluate its safety and efficacy in humans. In addition, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
科学的研究の応用
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Furthermore, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
分子式 |
C19H17NO3S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-15-11-13-17(14-12-15)24(21,22)20-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14,20H,1H3 |
InChIキー |
ISPPZKXCELSYHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



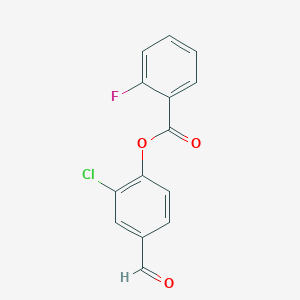
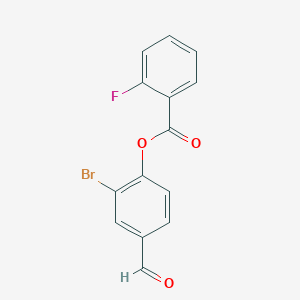
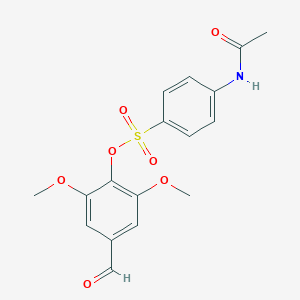
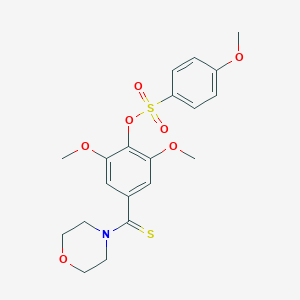
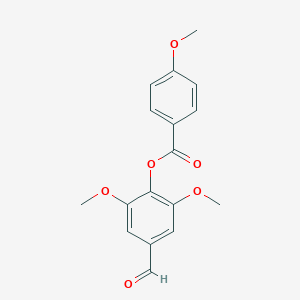
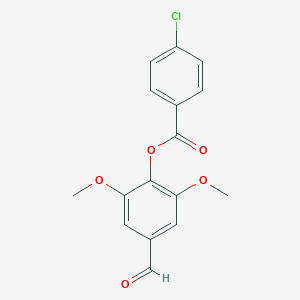
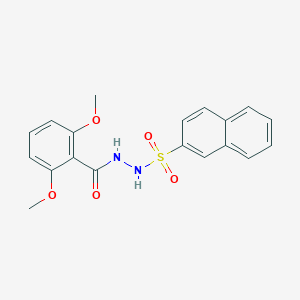
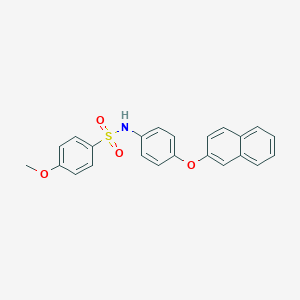
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
